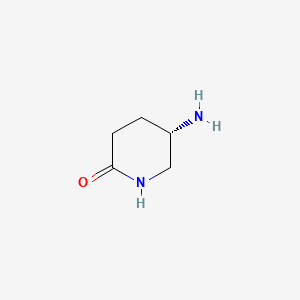

(S)-5-Aminopiperidin-2-one

Description

Structural Significance within the Piperidinone Class of Heterocycles

The piperidinone framework, a six-membered ring containing a nitrogen atom and a carbonyl group, is a common motif in numerous natural products and pharmaceuticals. wikipedia.org (S)-5-Aminopiperidin-2-one belongs to the delta-lactam subclass of piperidinones, where the amide bond is part of the six-membered ring. nih.gov The presence of the amino group at the 5-position introduces a key functional handle and a stereogenic center, bestowing upon the molecule specific three-dimensional arrangement crucial for its synthetic applications. acs.org The "(S)" designation indicates the specific stereochemical configuration at this chiral center, which is often essential for achieving the desired biological activity in the target molecules.

The constrained cyclic structure of the piperidinone ring system, combined with the presence of both a hydrogen bond donor (the amine) and acceptor (the lactam carbonyl), allows it to act as a scaffold that can mimic peptide turns. acs.org This ability to adopt defined conformations is a significant feature that medicinal chemists exploit in drug design. acs.org

Role as a Privileged Chiral Building Block in Asymmetric Synthesis

Chiral lactams are recognized as privileged scaffolds in medicinal chemistry and are key components in a variety of drug candidates. acs.org this compound, as a chiral lactam, serves as an invaluable starting material in asymmetric synthesis, which is the synthesis of a single, desired enantiomer of a chiral molecule. researcher.lifebldpharm.combldpharm.com The enantiopure nature of this building block allows for the stereocontrolled synthesis of complex target molecules, avoiding the need for challenging chiral separations of the final products.

The synthesis of this compound itself can be achieved through various enantioselective methods. For instance, it has been synthesized from (S)-pyroglutaminol through a process involving ring opening and a Mitsunobu reaction as key steps. researchgate.net This controlled synthesis ensures the availability of the specific (S)-enantiomer for further chemical transformations.

The reactivity of the amino and lactam functionalities allows for a wide range of chemical modifications. The amine group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The lactam ring can be opened or further functionalized, providing access to a diverse array of acyclic and heterocyclic structures. This versatility makes this compound a highly sought-after intermediate in the synthesis of complex chiral molecules.

Overview of Key Research Areas and Synthetic Utility

The synthetic utility of this compound is demonstrated by its application in the synthesis of a variety of biologically active compounds. A prominent area of research is its use in the development of dipeptidyl peptidase IV (DPP-4) inhibitors. acs.orgoatext.com DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for the management of type 2 diabetes. oatext.comnih.govmdpi.com The aminopiperidine moiety is a common structural feature in several potent DPP-4 inhibitors, where it interacts with the active site of the enzyme. beilstein-journals.org For example, a practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine DPP-4 inhibitor has been developed, highlighting the importance of this chiral scaffold. acs.org Research has also focused on synthesizing analogues of existing DPP-4 inhibitors, such as Alogliptin, by modifying the aminopiperidine unit. beilstein-journals.org

Furthermore, derivatives of aminopiperidin-2-one have been investigated as farnesyltransferase inhibitors, which are a class of experimental cancer drugs. acs.org The specific stereochemistry and functional groups of the piperidinone ring are crucial for the inhibitory activity. acs.org The ability to synthesize conformationally constrained peptides is another significant application. For instance, 4-substituted-3-aminopiperidin-2-ones, close structural relatives, have been used to create tetrapeptides with defined structures. acs.orgresearchgate.net

The table below summarizes some of the key research applications of this compound and its derivatives.

| Research Area | Application | Reference |

| Diabetes | Synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. | acs.orgoatext.comnih.gov |

| Oncology | Development of farnesyltransferase inhibitors as potential anticancer agents. | acs.org |

| Peptidomimetics | Creation of conformationally constrained peptides that can mimic the structure of natural peptides. | acs.orgacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-aminopiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDCFRUAEFSNPV-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310572 | |

| Record name | (5S)-5-Amino-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172913-97-2 | |

| Record name | (5S)-5-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172913-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-5-Amino-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-aminopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for S 5 Aminopiperidin 2 One and Its Derivatives

Enantioselective Synthesis from Chiral Precursors

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a cornerstone of asymmetric synthesis. This approach leverages the inherent chirality of natural products like amino acids to construct complex chiral targets.

Derivatization of (S)-Pyroglutaminol for Ring System Construction

(S)-Pyroglutaminol, a derivative of (S)-pyroglutamic acid, serves as a versatile five-membered chiral building block. Its transformation into a six-membered piperidinone ring requires a ring expansion strategy. One such established method involves the conversion of prolinols (derivatives of pyroglutaminol) into C3-substituted piperidines via an aziridinium intermediate. nih.gov This process demonstrates the feasibility of expanding the pyrrolidine (B122466) core to access the desired piperidine (B6355638) skeleton.

The general strategy involves:

Activation of the hydroxyl group of (S)-Pyroglutaminol.

Intramolecular cyclization to form a strained aziridinium ion intermediate.

Regioselective opening of the aziridinium ion by a nucleophile, leading to the expanded six-membered piperidine ring.

The regioselectivity of the nucleophilic attack on the aziridinium intermediate is a critical factor that determines the final substitution pattern on the piperidine ring. nih.gov While this method yields 3-substituted piperidines, modifications to the substrate and nucleophile could potentially be adapted to generate the 5-amino substituted pattern required for the target molecule.

| Step | Transformation | Key Reagents/Intermediates | Outcome |

| 1 | Hydroxyl Activation | TsCl, MsCl | Converts hydroxyl to a good leaving group |

| 2 | Ring Formation | Base | Formation of aziridinium intermediate |

| 3 | Ring Expansion | Nucleophile (e.g., Nu-) | Regioselective opening to a piperidine |

Approaches Utilizing Chiral Amino Acid Derivatives (e.g., Aspartic Acid)

(S)-Aspartic acid is another valuable chiral precursor. Its C4 carbon backbone can be chemically modified and extended to create the necessary C5 backbone for a piperidinone ring. This typically involves homologation, which is the process of adding a methylene (-CH2-) group to the carbon chain. A key challenge is maintaining the stereochemical integrity at the original chiral center during these transformations.

One synthetic approach involves converting L-aspartic acid into a suitable derivative, such as a Weinreb amide, which can then undergo reaction with organometallic reagents to extend the carbon chain. researchgate.net Subsequent functional group manipulations, including reduction and protection/deprotection steps, can generate a δ-amino acid derivative, which is the direct precursor for cyclization into the desired piperidinone. The stereochemistry of the final product is directly inherited from the starting L-aspartic acid. researchgate.net

Asymmetric Ring-Closing and Ring-Opening Strategies

These strategies focus on constructing the chiral piperidinone ring from an acyclic precursor in a stereocontrolled manner. The key step is the ring-closing reaction, where the stereocenter is either already present in the precursor or is created during the cyclization event.

Intramolecular Cyclization Reactions for Piperidinone Formation

Intramolecular cyclization is a common and effective method for forming heterocyclic rings. For piperidinone synthesis, this typically involves the cyclization of a linear δ-amino ester or a related derivative. The reaction proceeds by the nucleophilic attack of the amine onto an activated carbonyl group. Various reagents and conditions can be employed to promote this transformation, including acid catalysis. nih.govresearchgate.net

For instance, an acid-mediated intramolecular 6-endo-trig cyclization of enones has been shown to be an effective method for creating substituted piperidinones. nih.gov The stereochemical outcome of such cyclizations can often be controlled by the existing stereocenters in the acyclic precursor, leading to a diastereoselective ring closure.

| Cyclization Substrate Type | Catalyst/Conditions | Key Features |

| δ-Amino Ester | Heat, Mild Acid/Base | Standard lactamization |

| N-protected Diazoketone | Brønsted Acid (e.g., HClO4-SiO2) | Metal-free conditions, good yields researchgate.net |

| Unsaturated Amino Enone | Acid | 6-endo-trig pathway nih.gov |

Regioselective Lactamization Techniques

Lactamization is the specific type of intramolecular cyclization that forms a lactam (a cyclic amide). The regioselectivity of this reaction—that is, the size of the ring that is formed—is primarily determined by the structure of the linear precursor. To form a six-membered piperidinone ring, a δ-amino acid (or its ester) is required. The proximity of the amine at the delta position relative to the carboxylic acid group strongly favors the formation of the six-membered ring over other possibilities, making the reaction inherently regioselective.

The main synthetic challenge, therefore, lies not in controlling the regioselectivity of the cyclization itself, but in the stereoselective synthesis of the required chiral δ-amino acid precursor. Methodologies described in section 2.1.2, starting from chiral amino acids like aspartic acid, are directly applicable to creating these necessary precursors for a regioselective lactamization.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. This is a powerful and widely used strategy in asymmetric synthesis.

The synthesis of chiral piperidinones can be effectively achieved using chiral auxiliaries, such as Evans-type oxazolidinones. aragen.comrsc.orgbath.ac.ukresearchgate.net A common approach involves a highly stereoselective Michael addition reaction. aragen.comrsc.orgresearchgate.net In this sequence:

An achiral substrate is attached to the chiral auxiliary.

A Michael acceptor (e.g., a nitrostyrene) is reacted with the substrate-auxiliary conjugate in the presence of a Lewis acid catalyst (e.g., TiCl4). The bulky chiral auxiliary blocks one face of the molecule, forcing the incoming group to add to the other face, thus creating a new stereocenter with high diastereoselectivity. aragen.comrsc.orgresearchgate.net

The resulting Michael adduct, now containing the desired stereochemistry, is further processed. This often involves reduction of a nitro group to an amine, followed by in-situ lactamization. aragen.com

Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched piperidinone product.

This methodology provides excellent control over the stereochemistry and allows for the synthesis of diverse and structurally unique chiral piperidinones. aragen.comrsc.orgresearchgate.net

| Chiral Auxiliary | Key Reaction | Role of Auxiliary | Typical Diastereomeric Excess |

| Evans Oxazolidinone | Michael Addition | Steric shielding of one enolate face | >90% bath.ac.uk |

| S-α-Phenylethylamine | Aza-Michael Addition | Forms a chiral amine nucleophile | Good to high |

Application of Established Chiral Auxiliaries in Stereocontrol

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. In the context of piperidinone synthesis, carbohydrate-based auxiliaries have demonstrated considerable success in controlling the stereochemistry.

One notable example is the use of D-arabinopyranosylamine as a chiral auxiliary. This approach leverages the steric and stereoelectronic properties of the carbohydrate to achieve high diastereofacial differentiation in key bond-forming reactions. For instance, a domino Mannich–Michael reaction between 1-methoxy-3-(trimethylsiloxy)butadiene (Danishefsky's diene) and O-pivaloylated arabinosylaldimines can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity researchgate.net. Subsequent stereocontrolled transformations of these intermediates can lead to variously substituted chiral piperidines researchgate.net.

The general principle of this strategy is outlined below:

| Step | Description | Key Feature |

| 1. Auxiliary Attachment | The chiral auxiliary, such as an O-derivatized amino sugar, is condensed with a suitable precursor to form a chiral imine. | Formation of a chiral template. |

| 2. Stereoselective Reaction | The chiral imine undergoes a diastereoselective reaction, such as a cycloaddition or nucleophilic addition, where the auxiliary directs the approach of the reagent. | High diastereofacial control. |

| 3. Auxiliary Cleavage | The chiral auxiliary is removed under conditions that do not compromise the stereochemical integrity of the newly formed stereocenters. | Regeneration of the chiral auxiliary and isolation of the enantiomerically enriched product. |

This methodology provides a reliable route to enantiomerically pure piperidine derivatives, and the choice of the carbohydrate auxiliary can be tuned to achieve the desired stereochemical outcome researchgate.net.

Diastereoselective Control in Functionalization Steps

Achieving diastereoselective control during the functionalization of a pre-existing piperidine or piperidinone ring is another critical strategy. This approach is particularly useful for introducing substituents at specific positions with defined relative stereochemistry.

The preparation of 2,6-disubstituted piperidine derivatives can be achieved through the diastereoselective C-H functionalization of the corresponding nitrogen heterocycles nih.gov. By employing N-carbamoyl tetrahydropyridines, a stereochemically complementary oxidative C-H functionalization with various building blocks can yield either cis- or trans-2,6-substituted piperidines with excellent regio- and diastereoselectivities nih.gov. This metal-free process demonstrates high functional group tolerance, making it a versatile tool for generating diverse piperidine scaffolds nih.gov.

Another powerful approach involves the use of an amidine auxiliary to direct the functionalization of 1,2-dihydropyridines rsc.org. Following a diastereoselective addition of a Grignard reagent to the 2-position of an activated pyridinium salt, the amidine group directs a regioselective metalation at the 6-position. This allows for subsequent electrophilic quench or cross-coupling reactions, leading to 2,6-disubstituted dihydropyridines that can be reduced to the corresponding piperidines with high diastereoselectivity rsc.org.

| Method | Key Transformation | Stereochemical Outcome |

| Oxidative C-H Functionalization | Functionalization of N-carbamoyl tetrahydropyridines | Access to both cis- and trans-2,6-disubstituted piperidines nih.gov |

| Amidine-Directed Functionalization | Functionalization of 1,2-dihydropyridines | High diastereoselectivity in the formation of 2,6-disubstituted piperidines rsc.org |

These methods highlight the importance of directing groups and substrate control in achieving high levels of diastereoselectivity in the synthesis of complex piperidine derivatives.

Functional Group Interconversions and Protection Strategies

The synthesis of (S)-5-aminopiperidin-2-one and its derivatives often requires careful management of the amine and lactam functionalities. This involves selective transformations and the use of protecting groups to ensure that reactions occur at the desired positions without interfering with other sensitive parts of the molecule.

Selective Amination and Amide Formation

The introduction of the amino group at the C5 position and the formation of the lactam ring are key steps in the synthesis of the target compound. Selective amination of lactams can be a challenging transformation. However, recent advances have provided new methods for the direct α-amination of amides and lactams researchgate.net. One such method involves a (3+2) vinyl azide-enolate cycloaddition, which proceeds through a rearrangement to afford imine intermediates that can be readily converted to the desired α-amino lactams researchgate.net. This approach is advantageous as it does not require pre-functionalization of the substrate researchgate.net.

Catalytic methods for the selective synthesis of lactams from amino-alcohols have also been developed rsc.org. By employing a specific amination catalyst, n-amino-alcohols can be selectively cyclized to either the lactam or the corresponding cyclic amine, with the outcome controlled by the reaction conditions rsc.org.

Protecting Group Chemistry for Lactam and Amine Functionalities

Protecting groups are indispensable in the multi-step synthesis of complex molecules like this compound organic-chemistry.orgwikipedia.org. They are used to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions organic-chemistry.orgwikipedia.org.

Amine Protection: The amino group is nucleophilic and susceptible to a wide range of reactions libretexts.org. Carbamates are the most common and useful protecting groups for amines due to their ease of installation and removal under relatively mild conditions masterorganicchemistry.com.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., trifluoroacetic acid) or heat masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., piperidine) masterorganicchemistry.com |

Lactam Protection: The lactam nitrogen can also be protected if necessary. N-acylation or the introduction of groups like the tert-butoxycarbonyl (Boc) group can be employed to reduce the nucleophilicity and acidity of the N-H bond, preventing unwanted side reactions during subsequent synthetic steps.

Multicomponent Reactions and Cascade Processes for Scaffold Assembly

Multicomponent reactions (MCRs) and cascade processes offer a highly efficient approach to the synthesis of complex molecular scaffolds like the piperidinone ring in a single operation acs.org. These reactions are characterized by high atom economy and the ability to rapidly build molecular complexity from simple starting materials.

A classic example is the Petrenko-Kritschenko piperidone synthesis , a multicomponent reaction that involves the combination of an alkyl-1,3-acetonedicarboxylate, an aldehyde, and an amine to form the piperidone skeleton wikipedia.org. This reaction is a powerful tool for the synthesis of substituted piperidinones.

Cascade reactions , where a series of intramolecular or intermolecular reactions occur sequentially in a one-pot process, are also highly valuable for constructing the piperidinone core. A notable example is the nitro-Mannich/lactamisation cascade for the direct and stereoselective synthesis of highly decorated 5-nitropiperidin-2-ones nih.gov. This process can be initiated by an enantioselective Michael addition, leading to a four-component one-pot reaction that yields highly enantioenriched products nih.gov. The resulting nitro group can then be further manipulated to introduce the desired amine functionality nih.gov.

More recently, multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives from amino alcohols rsc.orgrsc.org. These biocatalytic cascades, utilizing enzymes like galactose oxidase and imine reductase, offer a green and efficient route to chiral aminopiperidines, often with high enantiopurity and without the need for protecting group manipulation in some cases rsc.orgrsc.org.

| Reaction Type | Key Features | Application in Piperidinone Synthesis |

| Multicomponent Reactions (e.g., Petrenko-Kritschenko) | Convergent, high atom economy, rapid assembly of complex structures acs.orgwikipedia.org. | Direct synthesis of the piperidinone scaffold from simple precursors wikipedia.org. |

| Cascade Reactions (e.g., Nitro-Mannich/Lactamisation) | One-pot, sequential bond formation, stereoselective nih.gov. | Synthesis of highly functionalized and enantioenriched 5-nitropiperidin-2-ones nih.gov. |

| Enzyme Cascades | Biocatalytic, environmentally friendly, high stereoselectivity rsc.orgrsc.org. | Synthesis of enantiopure protected aminopiperidines from amino alcohols rsc.orgrsc.org. |

These advanced synthetic strategies provide powerful and efficient pathways for the construction of the this compound scaffold and its derivatives, enabling access to these important chiral building blocks for further applications.

Chemical Transformations and Reaction Mechanisms of S 5 Aminopiperidin 2 One

Reactivity of the Lactam Moiety

The lactam ring contains an amide bond, which presents a carbonyl group and a nitrogen atom. The carbonyl carbon is electrophilic, while the N-H bond can be acidic. These features dictate the reactivity of this part of the molecule.

The carbonyl carbon of the lactam in (S)-5-aminopiperidin-2-one is an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as a 1,2-nucleophilic addition, involves the breaking of the C=O pi bond and the formation of a new bond between the nucleophile and the carbonyl carbon. masterorganicchemistry.comlibretexts.org This process transforms the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The reactivity of the carbonyl group is influenced by electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups adjacent to the carbonyl would increase its reactivity, while electron-donating groups would decrease it. masterorganicchemistry.com Strong, irreversible nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride donors, are typically required to add to the relatively stable amide carbonyl. The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.

Intermediate Formation: The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: Subsequent workup with a proton source neutralizes the negatively charged oxygen, typically yielding a hemiaminal-like adduct, which can be unstable.

These addition reactions are fundamental in modifying the core structure of the piperidinone ring. academie-sciences.fr

Table 1: Examples of Nucleophilic Addition to Carbonyl Groups This table is illustrative of the general reaction type, as specific examples for this compound are not detailed in the provided search results.

| Nucleophile (Nu⁻) | Reagent Example | Product Type (after protonation) |

| Hydride | Sodium Borohydride (NaBH₄) | Amino alcohol (via reduction) |

| Alkyl/Aryl | Grignard Reagent (R-MgBr) | Hemiaminal (leading to ring-opening) |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin analog |

The lactam ring of this compound can undergo cleavage through ring-opening reactions, typically under hydrolytic conditions. Both acid- and base-catalyzed hydrolysis can break the amide bond, yielding a linear amino acid derivative, (S)-4,5-diaminopentanoic acid.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, attacks the carbonyl carbon directly, leading to the cleavage of the C-N bond within the ring.

Ring-expansion reactions, while less common for simple piperidinones, represent a potential pathway for skeletal diversification. nih.govresearchgate.net Such transformations would involve the cleavage of a bond within the ring followed by the formation of a new, larger ring structure. For instance, certain bridged δ-lactam systems can undergo catalytic, stereocontrolled ring-opening with amine nucleophiles to generate highly functionalized piperidinone structures. nih.govrsc.org While not a direct expansion, this demonstrates the principle of skeletal remodeling of piperidinone-related scaffolds. nih.govrsc.org

Transformations Involving the Amine Functionality

The primary amine group at the C5 position is a key site of reactivity, acting as a potent nucleophile and a base. This allows for a wide array of functionalization reactions that build upon the chiral piperidinone scaffold.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with electrophiles such as alkyl halides and acylating agents.

Alkylation: The amine can be alkylated by reaction with alkyl halides (e.g., R-I, R-Br) through a nucleophilic substitution mechanism (Sₙ2). This reaction introduces an alkyl group onto the nitrogen, forming a secondary amine. The reaction can potentially proceed further to form a tertiary amine or even a quaternary ammonium (B1175870) salt, and conditions must be controlled to achieve mono-alkylation. An alternative and often more controlled method for alkylation is reductive amination. masterorganicchemistry.com

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O), typically in the presence of a base to neutralize the acid byproduct. nih.gov This transformation is generally very efficient and leads to the formation of a stable amide linkage, yielding an N-acylated derivative of this compound. This method is crucial for introducing a variety of functional groups and for peptide synthesis. nih.govwilliams.edu

Table 2: Representative Alkylation and Acylation Reactions

| Reaction Type | Electrophile | Reagent Example | Product Functional Group |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

The primary amine of this compound can react with aldehydes or ketones to form an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible, often requiring the removal of water to drive the reaction to completion. libretexts.orgoperachem.com

The mechanism involves two key stages: libretexts.org

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate called a carbinolamine. libretexts.org

Dehydration: The carbinolamine is protonated on the oxygen, which then leaves as a molecule of water, resulting in the formation of the imine. libretexts.org

The resulting imine can be isolated or, more commonly, reduced in situ to the corresponding secondary amine. This two-step process, combining imine formation and reduction, is known as reductive amination (or reductive alkylation). masterorganicchemistry.comwikipedia.orgpearson.com It is a highly versatile and controlled method for N-alkylation. masterorganicchemistry.com Common reducing agents for this purpose, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are mild enough to selectively reduce the protonated imine intermediate without reducing the starting aldehyde or ketone. masterorganicchemistry.comcommonorganicchemistry.com

Stereocontrolled Functionalization of the Piperidinone Ring

The existing stereocenter at the C5 position of this compound can exert significant influence on the stereochemical outcome of reactions at other positions on the ring. This substrate-controlled stereoselectivity is a powerful tool for the synthesis of complex, multi-substituted chiral piperidines. scispace.comnih.gov

For instance, functionalization at the C3 or C6 positions of the piperidinone ring can often be achieved with high diastereoselectivity. The chiral center at C5, especially when bearing a bulky protecting group on the amine, can sterically block one face of the molecule. This forces incoming reagents to attack from the less hindered face, leading to the preferential formation of one diastereomer over another.

A common strategy involves the formation of an enolate at the C3 position (alpha to the carbonyl) followed by reaction with an electrophile. The stereochemical outcome of this alkylation or acylation would be dictated by the conformation of the piperidinone ring and the directing effect of the C5 substituent. Such stereocontrolled strategies are essential for building complex molecular architectures found in natural products and pharmaceuticals. rsc.orgnih.gov The development of cascade reactions, such as nitro-Mannich/lactamisation cascades, has enabled the direct and stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones, showcasing the potential for creating multiple new stereocenters with high control. nih.gov

Diastereoselective C-Alkylation Reactions

The carbon atom alpha to the lactam carbonyl (C3) is amenable to deprotonation to form an enolate, which can subsequently react with electrophiles such as alkyl halides. When the lactam and amine functionalities are appropriately protected, this C-alkylation can proceed with notable diastereoselectivity, governed by the existing stereocenter at C5.

Research has shown that the alkylation of N-protected 5-aminopiperidin-2-one (B114697) derivatives demonstrates a distinct stereochemical preference. acs.org Specifically, the alkylation of these lactams typically results in cis selectivity. acs.org This outcome is influenced by the steric environment created by the substituent at the C5 position, which directs the approach of the incoming electrophile to the enolate intermediate. In contrast, studies on the corresponding 4-aminopiperidin-2-one series have shown an exclusive preference for the trans configuration, highlighting the critical role of the amino group's position in directing the stereochemical outcome of the reaction. acs.org

Regioselective Substitution Patterns

This compound is a multifunctional molecule possessing several reactive sites: the primary amine (N5), the lactam nitrogen (N1), and the enolizable α-carbon (C3). Achieving regioselective functionalization is crucial for its use as a synthetic building block and is typically accomplished through the use of protecting groups and careful selection of reaction conditions.

The synthesis of specifically functionalized aminopiperidinones relies on regiocontrolled strategies. acs.org For C-alkylation at the C3 position, both the primary amine and the lactam nitrogen must be protected to prevent competing N-alkylation and to allow for the selective formation of the C3-enolate with a strong base. acs.orgfiveable.me Conversely, selective acylation or alkylation of the primary amine at N5 can be achieved under conditions where it is the most nucleophilic site, typically without the use of a strong base that would promote enolization. The lactam nitrogen is significantly less nucleophilic and generally requires specific conditions for substitution. This strategic protection and manipulation of reaction conditions allow chemists to selectively modify different positions of the piperidinone ring.

Investigating Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling the outcomes of its transformations. This includes elucidating the intermediates formed and the role of catalysts in directing the reaction pathways.

Proposed Mechanistic Pathways for Key Conversions

The primary mechanism for the C-alkylation of piperidin-2-ones involves a two-step sequence: enolate formation and nucleophilic substitution. organicchemistrytutor.com

Enolate Formation : In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), a proton is abstracted from the α-carbon (C3) of the N-protected piperidin-2-one. libretexts.org This results in the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. fiveable.meorganicchemistrytutor.com The complete conversion to the enolate is crucial to prevent side reactions. organicchemistrytutor.com

Nucleophilic Attack : The enolate ion, acting as a potent carbon nucleophile, then attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. fiveable.melibretexts.org This step proceeds via a backside attack on the electrophile, forming a new carbon-carbon bond at the C3 position. fiveable.me The stereochemistry of this addition is directed by the existing chiral center at C5, leading to the observed cis-diastereoselectivity. acs.org The bulky substituent at C5 sterically hinders one face of the planar enolate, forcing the alkyl halide to approach from the less hindered face.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a central role in the synthesis and functionalization of piperidine (B6355638) and piperidinone scaffolds, offering pathways to enhanced efficiency, and regio- and stereoselectivity. nih.gov While specific catalytic reactions on this compound itself are not extensively detailed, the principles are broadly applicable from studies on related structures.

Metal Catalysis : Transition metals like palladium, rhodium, gold, and copper are widely used. nih.govrsc.orgnih.gov For instance, gold-catalyzed cyclization of N-homopropargyl amides provides an efficient route to piperidin-4-ones. nih.gov Palladium catalysts are effective for cross-coupling reactions and enantioselective aza-Heck cyclizations. nih.gov

Organocatalysis : Chiral organic molecules can catalyze stereoselective transformations. Multi-component reactions catalyzed by simple bases like triethylamine (B128534) or ammonium acetate (B1210297) have been used to construct complex and stereochemically rich piperidine derivatives. researchgate.netresearchgate.net

Radical Catalysis : Recent advances have employed radical reactions for piperidine synthesis. Boronyl radical-catalyzed (4+2) cycloadditions can produce polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov

These catalytic systems provide powerful tools for constructing the piperidinone core and introducing diverse functionalities with high levels of control, which are principles directly applicable to the synthesis and derivatization of this compound.

Radical Reactions and Metal-Mediated Cross-Couplings

Beyond ionic pathways, the this compound scaffold can be modified through radical reactions and transition metal-mediated cross-coupling strategies, significantly expanding its synthetic utility.

Radical Reactions: The piperidinone framework can be assembled and functionalized using radical chemistry. Cascade reactions involving the cyclization of radical intermediates are effective for constructing fused piperidinone systems. nih.gov For example, a stereocontrolled radical-ionic process can be initiated by the addition of an α-iodoester to an enoxime, followed by a 5-exo-trig cyclization to produce an alkoxyaminyl radical, which then lactamizes to form the piperidinone ring. nih.gov Such radical cyclizations offer alternative and powerful methods for building complexity around the piperidine core. nih.gov

Metal-Mediated Cross-Couplings: Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. Although direct cross-coupling on the this compound backbone requires prior functionalization (e.g., halogenation), the principles are well-established for related heterocyclic systems. Copper-catalyzed N-arylation (Ullmann condensation) and palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination could be applied to suitably derivatized aminopiperidinones. rsc.orgresearchgate.net These methods would allow for the introduction of aryl, heteroaryl, and other moieties, enabling the synthesis of a diverse library of compounds for various applications.

Conformational Analysis and Advanced Structural Characterization

Computational Chemistry for Conformational Landscapes

Analysis of Intramolecular Hydrogen Bonding Networks

The conformational behavior of aminopiperidinones in solution is significantly influenced by the formation of intramolecular hydrogen bonds (IMHBs). These non-covalent interactions are critical in stabilizing specific three-dimensional structures, which in turn dictates the molecule's biological activity. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these hydrogen bonding networks.

In derivatives of aminopiperidin-2-one, an IMHB can form between the amino group (proton donor) and the lactam carbonyl group (proton acceptor). This interaction constrains the piperidinone ring and any attached side chains into a preferred conformation. Studies on closely related model peptidomimetics derived from 4-aminopiperidin-2-one have provided significant insights into this phenomenon. Conformational analyses using IR and NMR spectroscopy on these derivatives in dilute solutions (1 mM) have shown that they predominantly adopt a reverse-turn structure. nih.gov This conformation is stabilized by a hydrogen bond between a terminal amide proton (N-H) and the lactam carbonyl (C=O), forming a pseudo 11-membered ring. nih.gov

Variable temperature (VT) NMR experiments are particularly informative for characterizing IMHBs. The temperature coefficient (Δδ/ΔT) of the chemical shift of an amide proton is a diagnostic indicator of its solvent exposure. A small temperature coefficient (typically less than -3 ppb/K) suggests that the proton is shielded from the solvent because it is engaged in an intramolecular hydrogen bond. In contrast, a larger negative value indicates a solvent-exposed proton. For a model peptidomimetic of 4-aminopiperidin-2-one, the terminal NH proton exhibited a Δδ/ΔT value of -6.5 ppb/K, indicating that the proportion of the intramolecularly hydrogen-bonded conformation increases at lower temperatures. nih.gov

FT-IR spectroscopy complements NMR data by directly probing the vibrational frequencies of the bonds involved. The N-H stretching frequency in an infrared spectrum shifts to a lower wavenumber when the N-H group participates in a hydrogen bond. libretexts.org By analyzing the N-H and C=O stretching bands in dilute solutions, where intermolecular hydrogen bonding is minimized, the presence and relative strength of IMHBs can be confirmed.

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy (Dilute Solution) | Shift in N-H and C=O stretching frequencies. | Confirmation of intramolecular hydrogen bond formation. | nih.gov |

| NMR Spectroscopy (Dilute Solution) | Downfield chemical shift of the amino proton. | Proton is deshielded due to participation in a hydrogen bond. | nih.gov |

| Variable Temperature (VT) NMR | Temperature coefficient (Δδ/ΔT) of -6.5 ppb/K for the terminal NH proton. | Indicates a conformationally dependent intramolecular hydrogen bond, favored at lower temperatures. | nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation and packing arrangement in the crystal lattice. For a conformationally flexible molecule like (S)-5-aminopiperidin-2-one, a crystal structure would provide invaluable data on its solid-state conformation, which is often the lowest energy conformer.

While a specific crystal structure for this compound is not publicly available, crystallographic studies of related piperidinone derivatives have been reported. nih.govresearchgate.net These studies consistently show that the six-membered piperidinone ring typically adopts a chair or distorted chair conformation. The analysis of such a structure for this compound would unambiguously establish the piperidinone ring's pucker, the orientation (axial or equatorial) of the C5-amino group, and the planarity of the lactam amide bond.

Furthermore, X-ray crystallography elucidates the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. In the case of this compound, one would expect to observe intermolecular hydrogen bonds involving the amino group (donor) and the lactam N-H group (donor) with the carbonyl oxygen (acceptor) of neighboring molecules. This information is crucial for understanding solid-state properties and can inform polymorphism studies and formulation development in medicinal chemistry.

| Parameter | Information Provided | Significance |

|---|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., Monoclinic, P21/c). | Defines the fundamental packing arrangement of molecules. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit of the crystal. | Provides the size and shape of the basic crystal building block. |

| Conformation | Precise 3D arrangement of atoms (e.g., chair, boat). | Reveals the lowest energy conformation in the solid state. |

| Bond Lengths & Angles | Precise distances and angles between atoms. | Confirms the molecular connectivity and geometry. |

| Torsion Angles | Dihedral angles defining the shape of the ring and substituent orientation. | Quantifies the molecular conformation and ring pucker. |

| Hydrogen Bonding Network | Details of intra- and intermolecular hydrogen bonds. | Elucidates the key interactions governing crystal packing and stability. |

Induction of Reverse-Turn Structures and Peptidomimetic Design

A primary application of the this compound scaffold in medicinal chemistry is its use in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govlifechemicals.com

The constrained lactam backbone of aminopiperidinones makes them excellent scaffolds for mimicking peptide secondary structures, particularly β-turns and γ-turns (reverse turns). nih.gov Reverse turns are common motifs in proteins and peptides that are crucial for molecular recognition events. By incorporating the this compound core into a larger molecule, chemists can induce a stable reverse-turn conformation, effectively presenting amino acid side chains in a spatially defined manner that mimics the native peptide ligand.

Research has demonstrated that peptidomimetics incorporating the aminopiperidinone core can function as potent and bioactive reverse-turn mimetics. nih.gov For instance, these scaffolds have been employed as lactam-bridged analogues of the peptide Pro-Leu-Gly-NH2 (PLG), which modulates dopamine D2 receptor binding. nih.gov In this context, the aminopiperidinone acts as a rigid spacer that correctly orients the functionalities mimicking the proline and glycine residues, leading to significant enhancement of agonist binding to the receptor. The stereochemistry and substitution pattern on the piperidinone ring are critical for achieving the desired biological activity. For example, in the synthesis of substituted aminopiperidinones, cis or trans selectivity can be controlled during alkylation, leading to diastereomeric products with distinct conformational preferences and biological profiles. nih.gov

The ability of the this compound scaffold to pre-organize a molecule into a bioactive conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and potency. This makes it a valuable tool in rational drug design for targeting protein-protein interactions or peptide receptors. nih.gov

| Concept | Description | Advantage | Example |

|---|---|---|---|

| Reverse-Turn Mimicry | The lactam scaffold constrains the molecular backbone into a conformation that mimics a β- or γ-turn of a peptide. | Presents side chains in a defined spatial orientation for receptor binding. | Mimicking the turn in Pro-Leu-Gly-NH2 (PLG). nih.gov |

| Conformational Constraint | The rigid piperidinone ring reduces the number of accessible conformations. | Lowers the entropic penalty of binding, potentially increasing affinity and potency. | Lactam-bridged analogues of bioactive peptides. nih.gov |

| Improved Stability | The lactam amide bond is generally more resistant to enzymatic cleavage than a linear peptide bond. | Increases in vivo half-life and oral bioavailability compared to native peptides. | General feature of peptidomimetics based on cyclic scaffolds. lifechemicals.com |

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Construction of Constrained Peptide and Peptidomimetic Scaffolds

In the realm of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of great interest. wjarr.com They often overcome the limitations of native peptides, such as poor metabolic stability and low oral bioavailability. mdpi.com (S)-5-Aminopiperidin-2-one serves as a privileged scaffold for creating such constrained peptide analogues. escholarship.org

The β-turn is a crucial secondary structure in peptides and proteins, facilitating the reversal of the polypeptide chain's direction and playing a pivotal role in molecular recognition events. nih.gov Consequently, small molecules that can mimic the geometry of β-turns are highly sought after for targeting peptide-receptor and protein-protein interactions. nih.govnih.gov

This compound and its derivatives have been successfully designed and synthesized to act as potent β-turn mimetics. The constrained lactam ring forces the backbone into a conformation that pre-organizes appended amino acid side chains into spatial orientations mimicking the i+1 and i+2 residues of a natural β-turn. This conformational control is essential for achieving high binding affinity to biological targets.

Synthesis and Conformational Analysis: Research has demonstrated the synthesis of enantiopure 5-aminopiperidin-2-ones from starting materials like aspartic acid. Conformational analyses of these scaffolds, when incorporated into tripeptide analogues, confirm their ability to adopt distorted type II β-turn or γ-turn conformations.

Table 1: Conformational Properties of Aminopiperidinone-Based Mimetics

| Scaffold Type | Starting Material | Resulting Conformation | Key Synthetic Feature |

|---|---|---|---|

| 5-Aminopiperidin-2-one (B114697) | Aspartic Acid | γ-turn / distorted type II β-turn | Regioselective functionalization and lactamization |

The integration of non-natural building blocks like this compound into peptide sequences is a key strategy for enhancing their therapeutic properties. mdpi.comnih.govnih.govpageplace.demdpi.com By replacing a segment of a natural peptide with this rigid scaffold, chemists can lock the molecule into its bioactive conformation, thereby increasing its affinity for a target receptor and improving its stability against enzymatic degradation. mdpi.com

The synthesis of these modified peptides typically involves standard solid-phase or solution-phase peptide coupling techniques. nih.govnih.gov The amino group of the this compound scaffold can act as a standard coupling point, allowing it to be seamlessly integrated into a growing peptide chain. For instance, a conformationally constrained analogue of the tetrapeptide Ac-SDKP was successfully synthesized using a related 3-amino-4-vinylpiperidin-2-one, demonstrating the feasibility of incorporating these lactam-bridged dipeptides into biologically relevant sequences. nih.gov This approach has been used to develop inhibitors for various enzymes, where the piperidine (B6355638) moiety replaces a residue in the natural substrate. nih.gov

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.gov The reactive functionalities and defined stereochemistry of this compound make it an attractive starting point for the synthesis of more complex heterocyclic frameworks, including bridged, fused, and polycyclic systems. rsc.org

The aminopiperidinone core can be elaborated to form bicyclic structures. Fused heterocyclic systems can be constructed by forming a new ring that shares two atoms with the original piperidinone ring. This can be achieved through reactions that engage both the nitrogen and carbon atoms of the lactam or the amine side chain. For example, intramolecular cyclization reactions or multicomponent reactions involving the bifunctional aminopiperidinone can lead to the formation of novel fused heterocycles. frontiersin.orgresearchgate.netrsc.orgorientjchem.org

Bridged systems, where a new chain of atoms connects non-adjacent positions of the piperidinone ring, represent another class of complex heterocycles. The synthesis of such structures often involves multi-step sequences where the aminopiperidinone scaffold is first functionalized and then subjected to a ring-closing reaction to form the bridge.

Diversity-oriented synthesis aims to create collections of structurally complex and diverse small molecules for high-throughput screening. This compound is a valuable chiral building block for such strategies. Its rigid framework and multiple reaction sites (the lactam nitrogen, the exocyclic amine, and the carbonyl group) can be sequentially or orthogonally functionalized to build novel polycyclic scaffolds. qub.ac.uk By applying various cyclization and cycloaddition strategies, the simple aminopiperidinone core can be transformed into a wide range of structurally distinct and complex polyheterocyclic systems.

Scaffold for Enzyme Inhibitors and Modulators

The piperidine and piperidone structural motifs are prevalent in a vast number of approved drugs and biologically active compounds, highlighting their importance as "privileged scaffolds" in medicinal chemistry. acs.orgrsc.org The defined three-dimensional shape of the this compound ring system allows it to serve as an excellent template for the design of potent and selective enzyme inhibitors.

The scaffold can position key functional groups in a precise spatial arrangement to interact with the active site of a target enzyme. For example, derivatives of the piperidine ring have been extensively used to design inhibitors for critical therapeutic targets like HIV-1 protease. nih.gov In these inhibitors, the piperidine moiety often serves as a ligand that makes crucial interactions within the enzyme's binding pockets. nih.gov Similarly, piperidone-based scaffolds have been explored for developing inhibitors of cholinesterases and other enzymes. bohrium.comacs.org The synthesis of libraries based on the aminopiperidinone core allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity. mdpi.com

Table 2: Examples of Piperidine/Piperidone Scaffolds in Enzyme Inhibition

| Scaffold Type | Enzyme Target | Example Application | Reference |

|---|---|---|---|

| Piperidine Derivatives | HIV-1 Protease | Act as P2-ligands in potent inhibitors. | nih.gov |

| Piperidone-grafted Spirooxindoles | Cholinesterases (AChE/BuChE) | Development of inhibitors for Alzheimer's disease. | bohrium.com |

| Aminothiazolyl-Substituted Piperidones | Proteasome | Cytotoxic agents against cancer cell lines. | acs.org |

| Aminopiperidine Analogues | Bacterial Cysteine Protease (IdeS) | Selective noncovalent inhibitors. | nih.gov |

| Aminopyridine Derivatives | BACE1 | Potential inhibitors for Alzheimer's disease. | nih.gov |

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development

The aminopiperidine scaffold is a cornerstone in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.govsemanticscholar.org DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.gov The stereochemistry and structural features of the this compound moiety are particularly well-suited for interaction with the active site of the DPP-4 enzyme.

The DPP-4 enzyme possesses two primary binding pockets, known as S1 and S2. nih.gov The design of effective inhibitors relies on placing chemical moieties that can form favorable interactions within these pockets. The aminopiperidine structure serves as a robust scaffold to correctly orient these interacting groups. nih.gov Research into the structure-activity relationships of DPP-4 inhibitors has consistently shown that six-membered rings like piperidine are commonly used scaffolds that demonstrate significant anti-diabetic activity. semanticscholar.org

While many "gliptins" (the common name for DPP-4 inhibitors) are in clinical use, the development of new candidates with improved properties is ongoing. In this context, novel hybrids incorporating quinazoline, pyrimidine, and aminopiperidine moieties have been designed and synthesized. nih.gov These efforts aim to maximize interactions with the S1 and S2 pockets of the DPP-4 enzyme for enhanced inhibitory effects. nih.gov The inherent chirality of this compound makes it a valuable precursor for creating inhibitors with high stereochemical purity, which is often critical for potent and selective biological activity.

| Inhibitor Class | Key Structural Feature | Significance in DPP-4 Binding | Reference |

|---|---|---|---|

| Gliptins (e.g., Sitagliptin) | β-amino acid derivatives | The amine group is crucial for interacting with key residues in the enzyme's active site. | nih.gov |

| Novel Hybrids | Aminopiperidine-quinazoline-uracil | Designed to provide necessary interactions with both S1 and S2 pockets for maximum inhibitory effect. | nih.gov |

| General Scaffolds | Piperidine and Pyrrolidine (B122466) rings | Commonly used scaffolds that confer anti-diabetic activity by amplifying incretin effects. | semanticscholar.org |

Design of Kinase Inhibitors (e.g., EGFR/HER2)

The aminopiperidine scaffold has also been explored in the design of kinase inhibitors, which are a major class of targeted cancer therapies. Kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are crucial regulators of cell growth and proliferation, and their dysregulation is common in many cancers.

In the development of novel kinase inhibitors, the piperidine ring has been shown to be an optimal feature for potency. For example, in the design of macrocyclic inhibitors for the PDGFRα kinase, replacing an aminopiperidine with other cyclic amines like piperazine (B1678402) or pyrrolidine resulted in decreased inhibitory activity. acs.org This highlights the structural importance of the specific piperidine scaffold for achieving high-affinity binding to the kinase active site.

While direct synthesis of EGFR or HER2 inhibitors using this compound is not extensively documented in publicly available literature, the established importance of the aminopiperidine moiety in related kinase inhibitors suggests its potential as a valuable building block. The design of novel inhibitor scaffolds often involves hybridizing known pharmacophores. Given the proven utility of the piperidine ring system, this compound represents a promising chiral starting point for developing new, selective inhibitors of EGFR, HER2, and other clinically relevant kinases.

Versatility in Natural Product Synthesis

Piperidine and piperidone skeletons are ubiquitous structural motifs in a vast and diverse class of natural products known as alkaloids. nih.gov These compounds, isolated from sources ranging from plants to marine sponges, exhibit a wide array of biological activities. nih.govconfex.com The chiral nature of this compound makes it a highly valuable precursor for the stereoselective synthesis of these complex molecules.

The total synthesis of piperidone-containing natural products often relies on the construction of a core heterocyclic ring with the correct stereochemistry. For instance, the marine sponge Dysidea sp. produces a piperidone alkaloid, dysidone A, whose synthesis was accomplished to confirm its structure. nih.gov Furthermore, the large family of Lycopodium alkaloids, known for their intricate molecular architectures and interesting biological profiles, frequently feature piperidine-based cores. confex.com The synthesis of these alkaloids is a significant challenge, and access to functionalized, enantiomerically pure building blocks is critical.

This compound serves as a "chiral pool" starting material, where its pre-existing stereocenter can be used to direct the stereochemical outcome of subsequent reactions, ultimately leading to the desired natural product with high optical purity. Its functional groups—the amine and the lactam—provide convenient handles for elaboration into the more complex structures of alkaloids.

| Alkaloid Class | Example | Source | Significance of Piperidine Core | Reference |

|---|---|---|---|---|

| Marine Alkaloids | Dysidone A | Marine sponge Dysidea sp. | Represents a novel piperidone structure. | nih.gov |

| Lycopodium Alkaloids | (+)-Fastigiatine | Club mosses (Lycopodium) | Complex, polycyclic structures built around a piperidine core. | confex.com |

Role in Enabling Asymmetric Synthesis of Other Chiral Entities

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is fundamental to modern drug discovery. nih.gov The use of readily available chiral building blocks is a key strategy in this field. labinsights.nl this compound, with its defined stereocenter, is an excellent example of such a chiral synthon.

Its utility lies in its ability to introduce chirality into a target molecule from the outset of a synthetic sequence. This approach, often referred to as chiral pool synthesis, can be more efficient than methods that establish chirality later on. The rigid conformation of the piperidinone ring allows for predictable, stereocontrolled transformations.

An example of the importance of chiral aminopiperidine intermediates can be seen in the process-scale synthesis of the antibiotic nemonoxacin. nih.gov The synthesis involves the creation of a chiral aminopiperidine subunit from proline, a naturally occurring chiral amino acid. nih.gov This demonstrates the pharmaceutical industry's reliance on such chiral heterocyclic intermediates. By starting with this compound, chemists can build upon its chiral scaffold, transferring its stereochemical information to create new, complex, and enantiomerically pure molecules for various therapeutic applications.

Advanced Analytical Techniques for Research and Development of S 5 Aminopiperidin 2 One

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of (S)-5-Aminopiperidin-2-one. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound (C₅H₁₀N₂O), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing unequivocal evidence of the compound's elemental composition.

Beyond accurate mass determination of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. nih.gov By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation spectrum is generated. This "fingerprint" provides valuable information about the molecule's structure. Common fragmentation pathways for piperidine-containing structures often involve the cleavage of the ring or the loss of substituents. nih.govresearchgate.net For this compound, key fragmentation events would likely involve the loss of the amino group (NH₃) or the carbonyl group (CO).

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₁N₂O⁺ | 115.0866 | Protonated Parent Molecule |

| [M+Na]⁺ | C₅H₁₀N₂ONa⁺ | 137.0685 | Sodiated Adduct |

| [M+H-NH₃]⁺ | C₅H₈NO⁺ | 98.0599 | Fragment from loss of ammonia |

| [M+H-CO]⁺ | C₄H₁₁N₂⁺ | 87.0917 | Fragment from loss of carbon monoxide |

This accurate mass and fragmentation data are vital for confirming the identity of synthesized this compound and for identifying any impurities or degradation products during its development. drug-dev.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby enabling its purity assessment and the monitoring of chemical reactions in real-time.

Given the chiral nature of this compound, establishing its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation.

The development of a chiral HPLC method for this compound would involve screening various CSPs (e.g., polysaccharide-based columns like Chiralpak®) and optimizing the mobile phase composition to achieve baseline separation of the (S) and (R) enantiomers. researchgate.net Because the molecule may lack a strong UV chromophore, pre-column derivatization with a UV-active agent, such as p-toluenesulfonyl chloride, can be employed to enhance detection sensitivity by UV detectors. nih.gov The method would then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision. nih.gov

| Parameter | Condition/Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol with 0.1% Diethylamine (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm (after derivatization) |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.com However, this compound, with its polar amino and amide functional groups, is not inherently volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. emerypharma.comvt.edu

Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). This process masks the polar functional groups, reducing their boiling point and improving chromatographic peak shape. emerypharma.com Once derivatized, the compound can be analyzed by GC-MS, which provides both retention time data for quantification and mass spectra for confident identification by comparison with spectral libraries. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of this compound in complex matrices, such as during reaction monitoring or in biological fluids for metabolic studies, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. ekb.eg

An LC-MS/MS method allows for the separation of the target analyte from a complex mixture, followed by its selective detection and quantification. nih.gov The mass spectrometer can be operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity, minimizing interferences from the matrix and allowing for quantification at very low levels. nih.gov

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., 2D NMR, COSY, HSQC, HMBC)

When developing novel derivatives of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are often required to assemble the complete molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It is used to identify adjacent protons and map out spin systems within the piperidinone ring and any attached substituents. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com It allows for the definitive assignment of which protons are attached to which carbons. youtube.com

By combining the information from these 2D NMR experiments, a detailed and unambiguous 3D structural model of novel derivatives of this compound can be constructed.

| Experiment | Correlating Nuclei | Structural Information Provided |

|---|---|---|

| COSY | H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 | Confirms connectivity within the piperidinone ring. |

| HSQC | H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6 | Assigns protons to their directly attached carbons. |

| HMBC | Benzyl CH₂ ↔ C2 (Amide Carbonyl) | Confirms the position of the benzyl group on the amide nitrogen. |

| HMBC | H6 ↔ C2, H6 ↔ C5 | Confirms ring structure and connectivity around the amide and amino groups. |

Future Directions and Emerging Research Avenues for S 5 Aminopiperidin 2 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of chiral piperidones often involves multi-step processes that can be resource-intensive and generate significant waste. The future of (S)-5-Aminopiperidin-2-one synthesis is trending towards greener and more efficient methodologies that prioritize sustainability without compromising yield or enantiopurity.

A significant area of development is the application of biocatalysis . Enzyme-mediated synthesis offers a powerful alternative to conventional chemical methods. For instance, the use of ω-transaminases in continuous flow systems has been demonstrated for the efficient synthesis of related chiral aminopiperidines. acs.org These enzymatic processes operate under mild conditions, are highly stereoselective, and reduce the need for hazardous reagents and solvents. rsc.org Multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, further streamline the synthesis, minimizing purification steps and preventing the racemization of sensitive intermediates. rsc.org

Flow chemistry represents another frontier for sustainable synthesis. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. acs.org When combined with immobilized enzymes, flow chemistry allows for the creation of highly efficient and reusable catalytic systems, drastically improving the space-time yield and making the process more suitable for large-scale industrial production. acs.org

Table 1: Comparison of Synthetic Approaches for Chiral Piperidines

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Methodology | Multi-step, classical organic reactions | Biocatalysis, Flow Chemistry, Chemoenzymatic Cascades |

| Stereoselectivity | Often requires chiral auxiliaries or resolution | High enantioselectivity from enzymes |

| Reaction Conditions | Often harsh (high temp, extreme pH) | Mild, ambient conditions |

| Solvents | Often uses hazardous organic solvents | Aqueous media or greener solvents |

| Efficiency | Lower space-time yield, multiple purifications | High space-time yield, potential for one-pot reactions |

| Sustainability | Higher waste generation (E-factor) | Lower waste, catalyst recycling |

Exploration of Novel Reactivity and Transformation Pathways

Beyond improving its synthesis, researchers are actively exploring new ways to chemically modify the this compound scaffold to access novel chemical space. The inherent functionality of the molecule—a secondary amine, a lactam, and a chiral center—provides a rich platform for derivatization.

Future research will likely focus on developing novel C-H activation techniques to functionalize the piperidine (B6355638) ring directly, bypassing the need for pre-functionalized starting materials. Furthermore, the development of new catalytic methods for the selective N-arylation or N-alkylation of the amine and the lactam nitrogen will expand the range of accessible derivatives. The exploration of ring-opening and ring-expansion reactions could also lead to the synthesis of entirely new classes of acyclic and macrocyclic compounds, respectively, starting from this simple chiral building block. These new transformations will enable the creation of diverse molecular architectures for screening in various therapeutic areas, from neurodegenerative diseases to oncology. nih.gov

Rational Design and Synthesis of Derivatives with Tailored Conformational Properties

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The semi-rigid structure of the piperidin-2-one ring provides a degree of conformational constraint, which is advantageous in drug design. Future efforts will increasingly rely on computational chemistry and structural biology to guide the synthesis of derivatives with precisely controlled conformational properties.

By strategically adding substituents to the piperidine ring, chemists can influence its preferred chair or boat conformations, thereby controlling the spatial orientation of key pharmacophoric groups. nih.gov This approach, known as conformationally constrained design , is critical for optimizing a molecule's binding affinity and selectivity for its biological target. Computational methods like Density Functional Theory (DFT) can be used to predict the conformational preferences of novel derivatives before they are synthesized, saving time and resources. mdpi.com This rational design approach allows for the creation of molecules that are pre-organized to fit into a specific protein binding pocket, leading to enhanced potency and a better pharmacological profile.

Application in Fragment-Based Drug Discovery and Target Identification

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry. drugdiscoverychemistry.comnih.gov This technique uses small, low-molecular-weight compounds, or "fragments," to probe the binding sites of therapeutic targets. This compound is an ideal candidate for inclusion in fragment libraries due to its desirable physicochemical properties, including a low molecular weight and the presence of hydrogen bond donors and acceptors. nih.gov